REACTION_CXSMILES
|
[N+]([C:4]1[C:9]([CH3:10])=[CH:8][N+:7]([O-])=[CH:6][C:5]=1[CH3:12])([O-])=O.P(Br)(Br)[Br:14]>C1(C)C=CC=CC=1>[Br:14][C:4]1[C:9]([CH3:10])=[CH:8][N:7]=[CH:6][C:5]=1[CH3:12]
|
Name
|
|
Quantity
|
23.06 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=[N+](C=C1C)[O-])C
|
Name
|
|
Quantity
|
111.47 g
|
Type
|
reactant
|
Smiles
|
P(Br)(Br)Br
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=NC=C1C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8 g | |
YIELD: CALCULATEDPERCENTYIELD | 31.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |